molecular formula C11H10FN B1323419 1-(4-Fluorophenyl)cyclobutanecarbonitrile CAS No. 405090-30-4

1-(4-Fluorophenyl)cyclobutanecarbonitrile

Cat. No.: B1323419
CAS No.: 405090-30-4
M. Wt: 175.2 g/mol
InChI Key: GXRILDIAHADHNS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)cyclobutanecarbonitrile is a cyclic organic compound with the molecular formula C11H10FN. It is characterized by a cyclobutane ring substituted with a 4-fluorophenyl group and a carbonitrile group. This compound is known for its versatility and is used in various scientific research applications due to its unique chemical structure .

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)cyclobutanecarbonitrile typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(4-Fluorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)cyclobutanecarbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of cyclobutane ring interactions.

    Biology: The compound is used in the development of fluorophores for imaging and in the study of biological pathways.

    Medicine: Research includes its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials science research.

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)cyclobutanecarbonitrile exerts its effects involves its interaction with molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or as a fluorophore.

Comparison with Similar Compounds

1-(4-Fluorophenyl)cyclobutanecarbonitrile can be compared with similar compounds like:

    1-(4-Chlorophenyl)cyclobutanecarbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Bromophenyl)cyclobutanecarbonitrile: Contains a bromine atom in place of fluorine.

    1-(4-Methylphenyl)cyclobutanecarbonitrile: Features a methyl group instead of a halogen.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

1-(4-fluorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRILDIAHADHNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619774
Record name 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405090-30-4
Record name 1-(4-Fluorophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.00 g (22.2 mmol) of 4-fluorophenylacetonitrile and 4.93 g (24.4 mmol) of 1,3-dibromopropane in 15 mL of ether was added dropwise into 1.17 g (48.8 mmol) of NaH in 60 mL of DMSO. The temperature was held between 25° and 35° by water bath cooling. The mixture was stirred at room temperature for 18 hours. The mixture was cooled in ice water and 3 mL of 2-propanol was added dropwise, followed by the addition of 50 mL of water. The mixture was extracted with hexane (3×100 mL), and the combined extracts were washed with water (3×75 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 2.35 g (61%) product as colorless oil. 1H NMR (CDCl3) δ 2.03–2.16 (m, 1H), 2.38–2.53 (m, 1H), 2.58–2.67 (m, 2H), 2.80–2.90 (m, 2H), 7.11 (dd, J=9.0, 8.4 Hz, 2H), 7.41 (dd, J=9.1, 5.1 Hz, 2H). 13C NMR (CDCl3) 17.3, 35.0, 39.9, 116.1 (d, J=21.5 Hz), 124.5, 127.7, 135.9, 162.5 (d, J=230 Hz).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
61%

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